molecular formula C10H21BO2 B13465868 Dec-9-en-1-ylboronic acid

Dec-9-en-1-ylboronic acid

Cat. No.: B13465868
M. Wt: 184.09 g/mol
InChI Key: MCHSLXUVAWDCHF-UHFFFAOYSA-N
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Description

Dec-9-en-1-ylboronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a dec-9-en-1-yl chain. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dec-9-en-1-ylboronic acid can be synthesized through several methods. One common approach involves the hydroboration of dec-9-en-1-yne, followed by oxidation to yield the boronic acid. This process typically requires the use of borane (BH3) or diborane (B2H6) as the hydroborating agents, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) .

Industrial Production Methods: Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. These methods utilize advanced catalytic systems and optimized reaction conditions to facilitate large-scale synthesis. The use of palladium-catalyzed borylation reactions is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Dec-9-en-1-ylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of dec-9-en-1-ylboronic acid in chemical reactions involves the formation of a boronate ester intermediate. This intermediate undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. In biological systems, boronic acids can inhibit enzymes by forming reversible covalent bonds with active site residues, thereby modulating enzyme activity .

Comparison with Similar Compounds

  • Phenylboronic acid
  • Vinylboronic acid
  • Allylboronic acid

Comparison: Dec-9-en-1-ylboronic acid is unique due to its long alkyl chain and terminal double bond, which provide distinct reactivity and selectivity in chemical reactions. Compared to phenylboronic acid, which is more commonly used, this compound offers different steric and electronic properties that can be advantageous in specific synthetic applications .

Properties

Molecular Formula

C10H21BO2

Molecular Weight

184.09 g/mol

IUPAC Name

dec-9-enylboronic acid

InChI

InChI=1S/C10H21BO2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2,12-13H,1,3-10H2

InChI Key

MCHSLXUVAWDCHF-UHFFFAOYSA-N

Canonical SMILES

B(CCCCCCCCC=C)(O)O

Origin of Product

United States

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